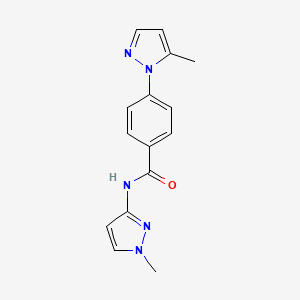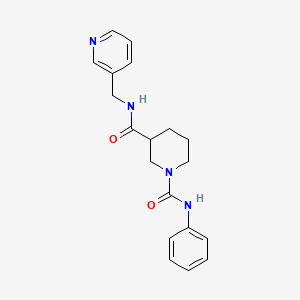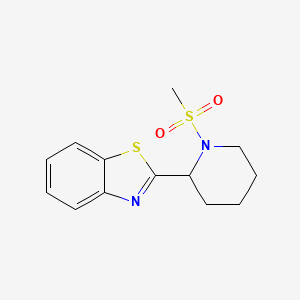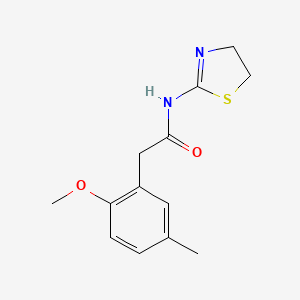
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide involves its inhibition of PARP activity. PARP is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and cell death. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy regulation.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against oxidative stress. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide in lab experiments is its specificity for PARP inhibition. This allows for the selective targeting of cancer cells and the potential for increased efficacy of chemotherapy and radiation therapy. However, one limitation of using N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure safety in lab experiments.
Direcciones Futuras
For N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide research include further exploration of its potential as a neuroprotective agent, as well as its potential use in combination with other therapies for cancer treatment. Additionally, the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide may lead to improved cancer therapies.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide involves the reaction of 1-methylpyrazole-3-carboxylic acid with 4-amino-3-methyl-5-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has been used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to have potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-7-9-16-20(11)13-5-3-12(4-6-13)15(21)17-14-8-10-19(2)18-14/h3-10H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXCOOQTPALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)